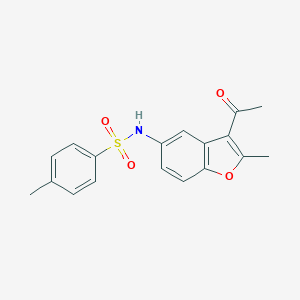
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H17NO4S and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as <0.7 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C26H23NO5S with a molecular weight of approximately 461.53 g/mol. This compound features a benzofuran core, which is known for its varied biological activities, including anti-cancer and anti-inflammatory effects.
Biological Activities
1. Anti-Cancer Properties
Research indicates that compounds with a benzofuran structure exhibit significant anti-cancer activity. For instance, studies have shown that similar benzofuran derivatives can induce apoptosis in various cancer cell lines by increasing reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and subsequent caspase activation .
A comparative analysis of different benzofuran derivatives revealed that many exhibit cytotoxic effects against cancer cells. For example, one study reported that certain derivatives had growth inhibitory concentrations (GI50) as low as 2.20 μM against breast cancer cells (MM231) and 2.37 μM against colon cancer cells (HCT15) .
| Compound | Cell Line | GI50 (μM) |
|---|---|---|
| Compound 35 | ACHN | 2.74 |
| Compound 35 | HCT15 | 2.37 |
| Compound 35 | MM231 | 2.20 |
| Compound 35 | NUGC-3 | 2.48 |
| Compound 35 | NCI-H23 | 5.86 |
| Compound 35 | PC-3 | 2.68 |
2. Mechanism of Action
The mechanism by which this compound exerts its effects appears to involve the induction of oxidative stress in cancer cells. This stress leads to apoptosis through pathways involving mitochondrial dysfunction and the activation of caspases . Specifically, the compound has been observed to increase the levels of ROS in K562 leukemia cells, suggesting a potential pathway for therapeutic application in hematological malignancies.
3. Other Biological Activities
Beyond anti-cancer properties, benzofuran derivatives have been noted for their antibacterial, antifungal, and anti-inflammatory activities . The presence of various functional groups in the structure can enhance these activities, making them suitable candidates for further pharmacological development.
Case Studies
Several case studies highlight the efficacy of benzofuran derivatives in clinical settings:
- Case Study 1 : A derivative similar to this compound was tested in vitro against multiple cancer cell lines, showing a significant reduction in cell viability at concentrations as low as 5 μM.
- Case Study 2 : In vivo studies demonstrated that administration of benzofuran derivatives resulted in tumor regression in mouse models of breast cancer, supporting the need for further investigation into their mechanisms and therapeutic potential.
特性
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-11-4-7-15(8-5-11)24(21,22)19-14-6-9-17-16(10-14)18(12(2)20)13(3)23-17/h4-10,19H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGHECOZHKZAMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49726357 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













